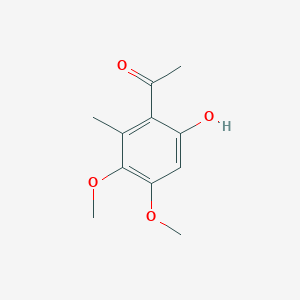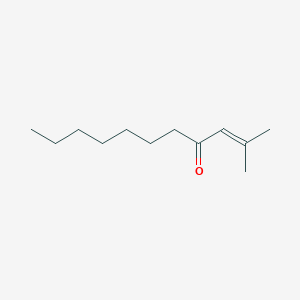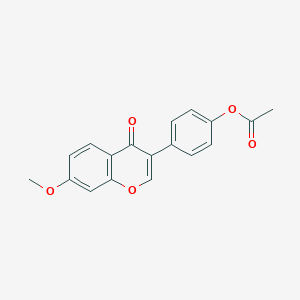
1-(6-Hydroxy-3,4-dimethoxy-2-methylphenyl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-Hydroxy-3,4-dimethoxy-2-methylphenyl)ethan-1-one is an organic compound with the molecular formula C11H14O4 It is a derivative of acetophenone and features a hydroxy group, two methoxy groups, and a methyl group attached to the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Hydroxy-3,4-dimethoxy-2-methylphenyl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,6-dimethoxyphenol and acetyl chloride.
Reaction Conditions: The reaction is carried out under acidic conditions, often using a catalyst such as aluminum chloride (AlCl3) to facilitate the Friedel-Crafts acylation reaction.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the compound meets the required specifications.
化学反応の分析
Types of Reactions
1-(6-Hydroxy-3,4-dimethoxy-2-methylphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl group may produce an alcohol.
科学的研究の応用
1-(6-Hydroxy-3,4-dimethoxy-2-methylphenyl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1-(6-Hydroxy-3,4-dimethoxy-2-methylphenyl)ethan-1-one involves its interaction with various molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its biological activity by modulating the compound’s ability to interact with enzymes and receptors. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
類似化合物との比較
Similar Compounds
1-(3,4-Dimethoxyphenyl)ethan-1-one: Lacks the hydroxy group, which may affect its reactivity and biological activity.
1-(4-Hydroxy-3,5-dimethoxyphenyl)ethan-1-one: Has a different substitution pattern on the phenyl ring, leading to variations in its chemical and biological properties.
1-(2,6-Dihydroxy-4-methoxyphenyl)ethan-1-one: Contains additional hydroxy groups, which can influence its solubility and reactivity.
Uniqueness
1-(6-Hydroxy-3,4-dimethoxy-2-methylphenyl)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
62615-64-9 |
|---|---|
分子式 |
C11H14O4 |
分子量 |
210.23 g/mol |
IUPAC名 |
1-(6-hydroxy-3,4-dimethoxy-2-methylphenyl)ethanone |
InChI |
InChI=1S/C11H14O4/c1-6-10(7(2)12)8(13)5-9(14-3)11(6)15-4/h5,13H,1-4H3 |
InChIキー |
DXCYQXJIMGFLAX-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC(=C1OC)OC)O)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[Boranetriyltris(methylene)]tris[fluoro(dimethyl)silane]](/img/structure/B14516341.png)
![3-[(2-Hydroxyphenyl)methyl]-2-methylphenol](/img/structure/B14516347.png)
![9-Methyltetrazolo[1,5-a]quinazolin-5(1H)-one](/img/structure/B14516351.png)




![1-Methyl-5-oxo-4-phenyl-1H-5lambda~5~-pyrazolo[3,4-d]pyrimidine](/img/structure/B14516395.png)
![3-(Methylsulfanyl)-5-[(trimethylsilyl)oxy]-1,2,4-triazine](/img/structure/B14516409.png)

![5a-Hydroxy-4,5,5a,6-tetrahydrobenzo[pqr]tetraphene-4,5,6-triyl triacetate](/img/structure/B14516428.png)

![Silane, [(5,5-dimethyl-1,3-cyclohexadiene-1,3-diyl)bis(oxy)]bis[trimethyl-](/img/structure/B14516435.png)
![4-[(2-Chlorophenyl)methyl]phenol;3,5-dinitrobenzoic acid](/img/structure/B14516437.png)
